Hydroxydimethandrostadienone
CAS No.:
Cat. No.: VC14496460
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30O2 |
|---|---|
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | 17-hydroxy-2,10,13,17-tetramethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H30O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h7,11,13,15,17,23H,5-6,8-10,12H2,1-4H3 |
| Standard InChI Key | WUWUSCYXVYUKNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2(C(=CC1=O)CCC3C2=CCC4(C3CCC4(C)O)C)C |
Introduction
Structural Characteristics and Nomenclature
Hydroxydimethandrostadienone (systematic IUPAC name: 17β-hydroxy-4,16-dimethyl-1,4-androstadien-3-one) features a tetracyclic androstane backbone with two double bonds (Δ¹ and Δ⁴) and methyl substitutions at C4 and C16. The hydroxyl group at C17 distinguishes it from androstadienone (androsta-4,16-dien-3-one), a pheromone-associated steroid . Comparative molecular analysis reveals that the addition of methyl groups enhances lipophilicity, potentially prolonging half-life and tissue retention compared to non-methylated analogs .
Table 1: Structural Comparison of Hydroxydimethandrostadienone and Related Steroids
Synthesis and Metabolic Pathways
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Methylation: Introducing methyl groups at C4 and C16 via alkylation of a dienone precursor.
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Hydroxylation: Selective oxidation at C17 using microbial biocatalysts or chemical reagents like osmium tetroxide .
Metabolically, the compound may undergo 3α/β-hydroxysteroid dehydrogenase (HSD)-mediated reduction at the 3-keto group, analogous to androsterone’s conversion from dihydrotestosterone . The methyl groups could impede hepatic clearance by cytochrome P450 enzymes, increasing systemic exposure.
Pharmacological Hypotheses
Androgen Receptor (AR) Interactions
The 3-keto group and Δ⁴ double bond suggest weak AR binding, as seen in androstadienone (1/7th the potency of testosterone) . Methylation at C4 may sterically hinder receptor docking, further reducing androgenic activity.
Neurosteroid Effects
Hydroxydimethandrostadienone’s structural similarity to androsterone implies potential GABAₐ receptor modulation. Androsterone acts as a positive allosteric modulator, exerting anticonvulsant effects . The C17 hydroxyl group could enhance solubility in the central nervous system, facilitating blood-brain barrier penetration.
Pheromone-like Activity
Androstadienone’s role as a chemo-signal in human aggression and mate selection raises questions about Hydroxydimethandrostadienone’s olfactory effects. Methylation might alter volatility, reducing airborne dispersal compared to androstadienone .
Research Gaps and Future Directions
Despite structural inferences, Hydroxydimethandrostadienone remains poorly studied. Critical unanswered questions include:
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Receptor Affinity Profiling: Quantitative assays (e.g., radioligand binding) to determine AR, estrogen receptor, and GABAₐ binding constants.
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In Vivo Pharmacokinetics: Absorption, distribution, and elimination studies in model organisms.
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Behavioral Impact: Potential sex-dependent effects on aggression or social cognition, as observed with androstadienone .
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